molecular formula C18H26F2O B13419064 trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene CAS No. 415915-42-3

trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene

Cat. No.: B13419064
CAS No.: 415915-42-3
M. Wt: 296.4 g/mol
InChI Key: SPUIKFOOAHSYCG-UHFFFAOYSA-N
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Description

trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene: is a chemical compound with a complex structure that includes a butyl-cyclohexyl group, an ethoxy group, and two fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the butyl-cyclohexyl group: This can be achieved through the hydrogenation of butylbenzene in the presence of a suitable catalyst.

    Introduction of the ethoxy group: This step involves the reaction of the intermediate compound with ethyl alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids depending on the conditions.

    Reduction: Reduction reactions may lead to the removal of the ethoxy group or the reduction of the benzene ring.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, where the fluorine atoms or the ethoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

    Oxidation: Formation of butyl-cyclohexyl ketone or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as liquid crystals for display technologies.

Mechanism of Action

The mechanism of action of trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • trans-1-(4-Butyl-cyclohexyl)-4-ethoxybenzene
  • trans-1-(4-Butyl-cyclohexyl)-4-methoxy-2,3-difluoro-benzene
  • trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-dichloro-benzene

Uniqueness

Compared to similar compounds, trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene is unique due to the presence of both ethoxy and difluoro groups, which confer distinct chemical properties and reactivity. These features make it particularly valuable for specific applications in research and industry.

Properties

CAS No.

415915-42-3

Molecular Formula

C18H26F2O

Molecular Weight

296.4 g/mol

IUPAC Name

1-(4-butylcyclohexyl)-4-ethoxy-2,3-difluorobenzene

InChI

InChI=1S/C18H26F2O/c1-3-5-6-13-7-9-14(10-8-13)15-11-12-16(21-4-2)18(20)17(15)19/h11-14H,3-10H2,1-2H3

InChI Key

SPUIKFOOAHSYCG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C2=C(C(=C(C=C2)OCC)F)F

Origin of Product

United States

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